molecular formula C18H17N3O2 B5739997 N-(1,3-benzodioxol-5-ylmethylene)-1-propyl-1H-benzimidazol-2-amine

N-(1,3-benzodioxol-5-ylmethylene)-1-propyl-1H-benzimidazol-2-amine

Cat. No. B5739997
M. Wt: 307.3 g/mol
InChI Key: ZAUBFBTYBCTPOH-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethylene)-1-propyl-1H-benzimidazol-2-amine, also known as BDB, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. BDB belongs to the family of benzodioxole derivatives, which are known to exhibit a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. In

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethylene)-1-propyl-1H-benzimidazol-2-amine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron, leading to an increase in their extracellular levels. This compound also acts as a partial agonist at the 5-HT2A receptor, which is a serotonin receptor that is involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased levels of serotonin, dopamine, and norepinephrine in the brain, enhanced neuroplasticity, and decreased levels of stress hormones such as cortisol. This compound has also been shown to increase heart rate and blood pressure, which are typical physiological responses to psychoactive substances.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethylene)-1-propyl-1H-benzimidazol-2-amine in lab experiments is that it has a relatively low toxicity profile compared to other psychoactive substances. However, one limitation is that there is limited research on the long-term effects of this compound on the brain and body, and more studies are needed to fully understand its safety and efficacy.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethylene)-1-propyl-1H-benzimidazol-2-amine, including its potential therapeutic applications for the treatment of depression, anxiety, and other mood disorders. Further studies are also needed to understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction. Additionally, research on the synthesis of novel benzodioxole derivatives may lead to the discovery of new psychoactive substances with therapeutic potential.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethylene)-1-propyl-1H-benzimidazol-2-amine involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 1-propyl-1H-benzimidazole-2-amine in the presence of an acid catalyst. The resulting product is a yellow-orange powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethylene)-1-propyl-1H-benzimidazol-2-amine has been shown to exhibit a range of pharmacological activities, including antidepressant, anxiolytic, and neuroprotective effects. In preclinical studies, this compound has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been shown to enhance neuroplasticity, which is the brain's ability to adapt and change in response to experience.

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-(1-propylbenzimidazol-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-9-21-15-6-4-3-5-14(15)20-18(21)19-11-13-7-8-16-17(10-13)23-12-22-16/h3-8,10-11H,2,9,12H2,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUBFBTYBCTPOH-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1N=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/N=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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